molecular formula C8H11ClN2 B12877100 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B12877100
M. Wt: 170.64 g/mol
InChI Key: XHQHPAYZZUEGCM-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c1-6-7-2-4-10-8(7)3-5-9-6;/h3,5,10H,2,4H2,1H3;1H

InChI Key

XHQHPAYZZUEGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1CCN2.Cl

Origin of Product

United States

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